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molecular formula C11H15BrN2O2 B8147476 Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate

Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate

Cat. No. B8147476
M. Wt: 287.15 g/mol
InChI Key: HHYGTBOYLFFDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796310B2

Procedure details

Into a flask were added tert-butyl carbamate (5.6 g, 47.8 mmol) and 2,6-dibromo-4-methyl-pyridine (12 g, 47.8 mmol) followed by degassed 2-MeTHF (120 mL). Solid sodium tert-butoxide (4.6 g, 47.8 mmol) was then added followed by tris(dibenzylideneacetone)dipalladium(0) (1.1 g, 1.2 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene (1.1 g, 2.4 mmol), and the solution evacuated and refilled with nitrogen 3 times. The solution was heated to 70° C. for 4 h and then cooled to rt. The mixture was treated with water (20 mL) and EtOAc (100 mL) and filtered through Celite®. The organic solution was washed with brine (100 mL) and then concentrated under reduced pressure. The resulting residue was purified via silica gel chromatography to afford tert-butyl (6-bromo-4-methylpyridin-2-yl)carbamate (11.2 g, 82%) as a white solid. MS ESI calcd for C11H15BrN2O2 [M+H]+ 287, found 287. 1H NMR (600 MHz, CDCl3) δ 7.70 (s, 1H), 7.13 (s, 1H), 6.95 (s, 1H), 2.29 (s, 3H), 1.49 (s, 9H) ppm.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Quantity
1.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])[NH2:2].[Br:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12](Br)[N:11]=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[Br:9][C:10]1[N:11]=[C:12]([NH:2][C:1](=[O:8])[O:3][C:4]([CH3:7])([CH3:6])[CH3:5])[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:2.3,4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)C)Br
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
1.1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Four
Name
Quantity
1.1 g
Type
catalyst
Smiles
C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by degassed 2-MeTHF (120 mL)
CUSTOM
Type
CUSTOM
Details
the solution evacuated
ADDITION
Type
ADDITION
Details
refilled with nitrogen 3 times
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
ADDITION
Type
ADDITION
Details
The mixture was treated with water (20 mL) and EtOAc (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
The organic solution was washed with brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=N1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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